molecular formula C8H12O2 B8014494 Tert-butyl But-3-ynoate

Tert-butyl But-3-ynoate

Cat. No.: B8014494
M. Wt: 140.18 g/mol
InChI Key: VWOHDUAEHGJQSK-UHFFFAOYSA-N
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Description

Tert-butyl But-3-ynoate (CAS 1027931-31-2) is an ester derivative of but-3-ynoic acid , characterized by the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound serves as a valuable bifunctional building block in organic and medicinal chemistry research. Its structure features a terminal alkyne group, which is highly amenable to metal-catalyzed coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), widely used in "click chemistry" to rapidly assemble molecular architectures. Simultaneously, the tert-butyl ester group acts as a robust protecting group for the carboxylic acid function, stabilizing the molecule against base-mediated reactions and allowing for selective deprotection under mild acidic conditions at the final stages of a synthetic sequence . This combination of reactive handles makes this compound a versatile precursor for the synthesis of more complex molecules. Researchers utilize it to introduce alkyne-functionalized chains into target structures, enabling subsequent conjugation or labeling. It is particularly useful in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Available with high purity, this compound is intended for research applications only and is not approved for human or veterinary diagnostic use, or for personal consumption. Proper handling procedures should be followed, as with all chemicals of its class.

Properties

IUPAC Name

tert-butyl but-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOHDUAEHGJQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds under reflux in anhydrous toluene or dichloromethane to favor equilibrium displacement toward ester formation. A Dean-Stark apparatus is often employed to remove water via azeotropic distillation, driving the reaction to completion. For example, VulcanChem reports yields exceeding 85% when using sulfuric acid (1–2 mol%) at 110°C for 8–12 hours. The stoichiometric ratio of acid to alcohol is critical, with a 1:1.2 molar ratio minimizing unreacted starting material.

Purification and Byproduct Management

Crude product purification involves neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate or diethyl ether. Silica gel chromatography (hexane/ethyl acetate gradient) resolves residual tert-butanol and oligomeric byproducts. Nuclear magnetic resonance (NMR) analysis confirms the absence of unreacted but-3-ynoic acid, which typically resonates at δ 12–13 ppm (COOH).

Alternative Catalytic Systems and Methodologies

Recent advancements explore heterogeneous catalysts and flow chemistry to improve efficiency and sustainability.

Continuous Flow Microreactor Systems

Industrial-scale production increasingly adopts continuous flow microreactors to enhance heat and mass transfer. VulcanChem highlights a protocol where but-3-ynoic acid and tert-butanol are pumped through a sulfonated polystyrene resin-packed reactor at 120°C and 5 bar pressure, achieving 92% conversion in 30 minutes. This method reduces energy consumption and eliminates the need for aqueous workup, as the resin retains unreacted acid.

Enzymatic Esterification

Emerging studies investigate lipase-catalyzed esterification under solvent-free conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates moderate activity (45–50% yield) at 60°C, though reaction times extend to 48 hours. While environmentally benign, this method currently lacks industrial viability due to enzyme cost and substrate inhibition by tert-butanol.

Transition Metal-Mediated Approaches

The alkyne moiety in this compound enables functionalization via transition metal catalysis, though such methods are less common for its direct synthesis.

Copper-Catalyzed Coupling Reactions

A patent by CN103787971A describes a tert-butyl ester synthesis involving copper iodide (CuI) and trimethylamine (TMEDA) in tetrahydrofuran (THF) at −78°C. Although optimized for a spirocyclic derivative, this protocol’s use of Grignard reagents (e.g., RMgX) suggests adaptability for alkyne esterification. For instance, ethyl 4-(benzyloxy)but-2-ynoate undergoes nucleophilic addition with tert-butoxy magnesium bromide, yielding tert-butyl esters after deprotection.

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature Yield Reaction Time Scale
Acid-Catalyzed EsterificationH₂SO₄110°C85%12 hoursLaboratory
Continuous FlowSulfonated Resin120°C92%30 minutesIndustrial
EnzymaticCAL-B Lipase60°C48%48 hoursLaboratory
Copper-MediatedCuI/TMEDA−78°C78%*4 hoursLaboratory

*Reported for analogous tert-butyl esters.

Industrial Scale-Up Challenges and Solutions

Byproduct Recycling

Oligomeric byproducts, formed via alkyne polymerization, are minimized using radical inhibitors like hydroquinone (0.1–0.5 wt%). Post-reaction distillation recovers unreacted tert-butanol for reuse, reducing raw material costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl But-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or other oxidized products.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis:
Tert-butyl but-3-ynoate serves as a crucial reagent in organic synthesis. Its alkyne functionality allows it to participate in various chemical reactions, including nucleophilic additions and cycloadditions. The compound can be utilized to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

2. Polymer Production:
The compound is also explored for its potential in polymer chemistry. It can be used as a monomer or co-monomer in the production of specialty polymers, which may exhibit unique properties due to the presence of the alkyne group.

Medicinal Chemistry

1. Drug Development:
The trifluoromethyl group present in derivatives of this compound is known to enhance the pharmacological properties of compounds. Research indicates that such derivatives may have promising activities against various biological targets, making them candidates for drug development .

2. Anticancer Activity:
Recent studies have evaluated the anticancer potential of compounds derived from this compound. For instance, prodrugs synthesized from this compound have shown activity against breast cancer cell lines, indicating its potential role in cancer therapeutics .

Case Studies

Study Objective Findings
Study on Anticancer ProdrugsEvaluate the efficacy of tert-butyl ester prodrugsProdrugs exhibited cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells, suggesting potential for therapeutic use .
Synthesis of Complex MoleculesUtilize this compound as a building blockSuccessful synthesis of novel compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of Tert-butyl But-3-ynoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. The triple bond in the compound also makes it reactive towards electrophilic addition reactions. These properties make this compound a versatile compound in organic synthesis.

Comparison with Similar Compounds

Chemical Stability and Bond Dissociation Energies

The tert-butyl group exhibits distinct bond dissociation behavior compared to linear alkyl or cyclic radicals. demonstrates that tert-butyl radicals dissociate at 5.7 eV across alcohols, ethers, and amines, independent of the heteroatom (O, N) . In contrast, linear alkyl radicals (e.g., ethyl or butyl) show heteroatom-dependent dissociation energies:

  • Ethyl radical loss occurs at 9.0 eV (oxygen) vs. 8.3 eV (nitrogen).
  • Butyl radical loss occurs at 8.0 eV (oxygen).

Table 1: Bond Dissociation Energies of Radicals

Radical Type Dissociation Energy (eV) Heteroatom Dependency
Tert-butyl 5.7 No
Cyclopentyl 5.7 No
Ethyl 9.0 (O), 8.3 (N) Yes
Butyl 8.0 (O) Yes

This suggests tert-butyl but-3-ynoate may exhibit greater stability in diverse environments compared to linear esters, as its dissociation is less influenced by adjacent functional groups.

Reactivity in Analytical Assays

Tert-butyl derivatives display reduced reactivity in certain assays. For example, tert-butyl hydroperoxide exhibits a 19.3-fold weaker response than H₂O₂ in the DCFH–HRP assay, while peracetic acid shows only a 1.5-fold weaker response . This indicates that bulky tert-butyl groups may sterically hinder interactions in detection systems.

Table 2: Assay Response Relative to H₂O₂

Compound Response Ratio (vs. H₂O₂)
Tert-butyl hydroperoxide 19.3 ± 2.05 (weaker)
Peracetic acid 1.50 ± 0.03 (weaker)

This compound, with its ester linkage, may similarly exhibit attenuated reactivity in assays sensitive to steric effects.

Table 3: Bioactive Tert-Butyl Derivatives

Compound Activity Key Functional Group
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Antidiabetic (IC₅₀ 7.12 µM) Tetrazole, carboxylate
This compound (hypothesized) Potential metabolic stability Alkyne, ester

Biological Activity

Tert-butyl but-3-ynoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

This compound is an ester derived from but-3-ynoic acid and tert-butanol. Its structure features a triple bond between the third and fourth carbon atoms, classifying it as an alkyne. This unique configuration contributes to its reactivity and potential interactions with biological macromolecules.

Biological Activities

Research into the biological activity of this compound indicates several promising effects:

  • Anticancer Properties :
    • A study evaluated various esters, including tert-butyl esters of L-γ-methyleneglutamic acid amides, for their ability to suppress breast cancer cell growth. The results showed that while these compounds exhibited some anticancer activity, they were less potent than their parent compounds .
    • The mechanism behind this activity may involve the compound's interaction with cellular pathways that regulate apoptosis and cell proliferation.
  • Enzyme Interaction :
    • Compounds with similar structures often engage in nucleophilic attack reactions due to the electrophilic nature of the triple bond. This property allows them to interact with enzymes and other biomolecules, potentially influencing metabolic pathways.

The mechanism of action for this compound is primarily based on its structural properties:

  • Electrophilic Reactivity : The triple bond in this compound makes it a reactive electrophile, capable of forming covalent bonds with nucleophiles in biological systems. This reactivity can lead to modifications in biomolecules, influencing their function and activity.
  • Influence on Lipophilicity : The presence of the tert-butyl group can increase lipophilicity, which may affect the compound's absorption and distribution within biological systems. However, this can also lead to decreased metabolic stability and unwanted side effects in drug development .

1. Anticancer Activity Evaluation

A study focused on synthesizing various prodrugs, including tert-butyl esters, found that these compounds could inhibit the growth of breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231). However, their efficacy was notably lower compared to established treatments like tamoxifen .

Compound TypeCell Line TestedInhibition EfficacyComparison to Control
Tert-butyl EstersMCF-7ModerateLess potent than tamoxifen
Ethyl EstersSK-BR-3LowNot significant
Parent CompoundsMDA-MB-231HighSignificant

2. Pharmacological Properties

The trifluoromethyl group in related compounds has been noted for its pharmacological properties, suggesting that modifications involving this compound could lead to new drug candidates with enhanced efficacy against various diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of tert-butyl but-3-ynoate?

  • Methodological Answer :

  • GC/MS Analysis : Ideal for identifying volatile impurities and confirming molecular weight. For example, GC/MS can detect residual solvents or byproducts in synthesized this compound .

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for structural confirmation. Axial/equatorial conformers of tert-butyl groups can be resolved using dynamic low-temperature NMR, as demonstrated in hexahydro-1,3,5-triazacyclohexanes .

  • Refractive Index : Adjustments to refractive indices (e.g., 1.3887 for tert-butyl chloride and 1.4290 for tert-butyl bromide) can quantify product mixtures in nucleophilic substitution reactions .

    Table 1 : Key Analytical Parameters

    TechniqueApplicationExample Data
    GC/MSPurity checkDetects <0.1% impurities
    NMRStructural confirmationδ 1.25 ppm (tert-butyl protons)
    Refractive IndexProduct ratio1.4030 (mixture of tert-butyl chloride/bromide)

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers at -20°C to prevent degradation. Tert-butyl compounds like tert-butanol require freezer storage to avoid peroxide formation .
  • Explosion Prevention : Use non-sparking tools and explosion-proof equipment in synthesis areas. Ground metal containers during transfers to mitigate static discharge risks .
  • Ventilation : Ensure fume hoods are used during reactions to limit inhalation exposure. Tert-butyl derivatives often release volatile organic compounds (VOCs) .

Q. How can researchers minimize side reactions during this compound synthesis?

  • Methodological Answer :

  • Competitive Nucleophiles : In SN1/SN2 reactions, control nucleophile concentration. For example, chloride and bromide ions compete in tert-butyl alcohol reactions, with product ratios dependent on solvent polarity .
  • Temperature Control : Lower reaction temperatures reduce unwanted ester hydrolysis. SLE (supported liquid extraction) methods can isolate intermediates efficiently .

Advanced Research Questions

Q. How do dynamic low-temperature NMR and DFT calculations resolve conformational dynamics of tert-butyl groups?

  • Methodological Answer :

  • Low-Temperature NMR : Captures slow-exchange axial/equatorial conformers. For example, tert-butyl groups in 1,3,5-triazinanes exhibit axial preference in solid-state but equatorial dominance in solution due to solvent interactions .

  • DFT with Explicit Solvent Models : Accurately predicts solution-phase conformations. Gas-phase calculations alone favor axial conformers, but explicit solvent inclusion (e.g., water) aligns with experimental NMR data .

    Table 2 : Conformational Energy Differences (DFT)

    ConformationΔG (kcal/mol)Solvent Model
    Axial0.0Gas phase
    Equatorial+1.2Explicit H2O

Q. What strategies resolve contradictions between NMR data and computational predictions for tert-butyl-containing molecules?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated shifts using software like ACD/Labs or Gaussian. Discrepancies often arise from solvent effects or dynamic averaging .
  • Variable-Temperature Studies : Identify temperature-dependent conformational equilibria. For example, tert-butyl rotation barriers in cyclic compounds can be quantified via Arrhenius plots .

Q. How does the tert-butyl group influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group directs nucleophiles to less hindered positions. In tert-butyl alcohol reactions, bromide (larger ion) shows lower selectivity than chloride due to steric hindrance .
  • Solvent Polarity : Polar solvents stabilize carbocation intermediates in SN1 mechanisms, enhancing tert-butyl group retention .

Q. What are the environmental considerations for this compound waste disposal?

  • Methodological Answer :

  • Waste Segregation : Separate halogenated and non-halogenated waste. Tert-butyl derivatives like tert-butyl chloride require specialized disposal to prevent groundwater contamination .
  • Advanced Oxidation Processes (AOPs) : Degrade persistent tert-butyl ethers using Fenton-derived systems (e.g., VUV/Fe(II)/H2O2), which achieve >90% mineralization at neutral pH .

Data Contradiction Analysis

Q. Why might tert-butyl group positions differ between X-ray crystallography and solution-phase NMR?

  • Analysis : Crystallization often stabilizes axial conformers (e.g., in 1,3,5-triazinanes), while solution-phase equilibria favor equatorial forms due to solvation. Computational models must account for solvent interactions to align with NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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